This compound belongs to the class of purine nucleosides and is structurally related to naturally occurring nucleosides. It has been studied for its potential therapeutic applications, particularly in the context of antiviral and anticancer activities. The compound can be sourced from synthetic methodologies detailed in various scholarly articles and patents.
The synthesis of 9-((1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one typically involves multiple steps that may include:
Specific reaction conditions such as temperature, solvent choice (e.g., dimethyl sulfoxide or methanol), and catalysts (e.g., Lewis acids) play critical roles in achieving the desired stereochemistry and yield.
The molecular structure of 9-((1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one can be analyzed using techniques such as:
The compound features a purine base attached to a cyclopentyl ring with multiple hydroxyl groups that contribute to its polarity and potential interactions with biological targets.
The chemical reactivity of this compound includes:
These reactions are often influenced by the presence of functional groups and steric hindrance within the molecule.
The mechanism of action for 9-((1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one is primarily associated with its role as a nucleoside analogue. It may interfere with nucleic acid synthesis by:
Studies have shown that such compounds can effectively disrupt RNA synthesis in various viral systems.
The physical and chemical properties of 9-((1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one include:
These properties are crucial for determining the compound's suitability for pharmaceutical applications.
The applications of 9-((1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-1H-purin-6(9H)-one span several fields:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3